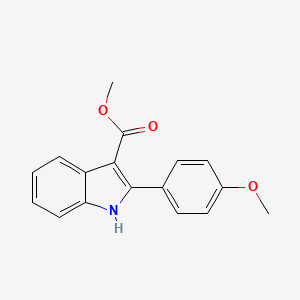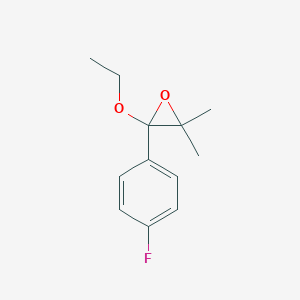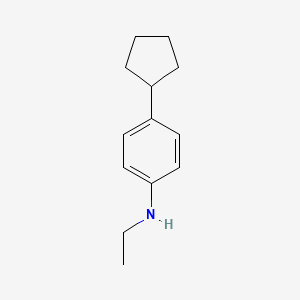
4-Cyclopentyl-N-ethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyclopentyl-N-ethylaniline is an organic compound classified as an amine It consists of a cyclopentyl group attached to the nitrogen atom of an aniline structure, with an ethyl group also bonded to the nitrogen
准备方法
Synthetic Routes and Reaction Conditions
4-Cyclopentyl-N-ethylaniline can be synthesized through several methods. One common approach involves the reduction of an amide with lithium aluminum hydride (LiAlH₄) to produce the desired amine . Another method includes the nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Additionally, modern transition-metal-catalyzed processes have been developed to improve the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Cyclopentyl-N-ethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.
科学研究应用
4-Cyclopentyl-N-ethylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-Cyclopentyl-N-ethylaniline involves its interaction with specific molecular targets and pathways. As an amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to biological effects .
相似化合物的比较
Similar Compounds
N-ethylaniline: Similar structure but lacks the cyclopentyl group.
Cyclopentylamine: Contains the cyclopentyl group but lacks the ethyl group on the nitrogen.
N-methylaniline: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Cyclopentyl-N-ethylaniline is unique due to the presence of both the cyclopentyl and ethyl groups attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
85603-06-1 |
|---|---|
分子式 |
C13H19N |
分子量 |
189.30 g/mol |
IUPAC 名称 |
4-cyclopentyl-N-ethylaniline |
InChI |
InChI=1S/C13H19N/c1-2-14-13-9-7-12(8-10-13)11-5-3-4-6-11/h7-11,14H,2-6H2,1H3 |
InChI 键 |
UTKPITAMVKMERN-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=CC=C(C=C1)C2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


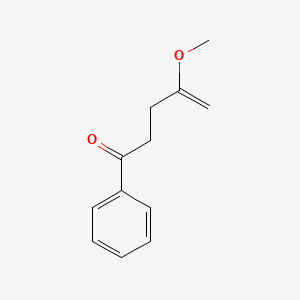
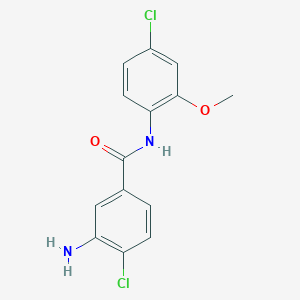
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)
![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
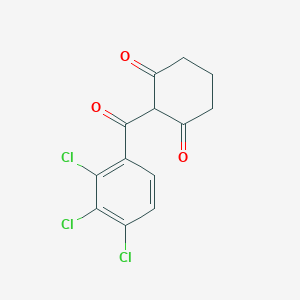
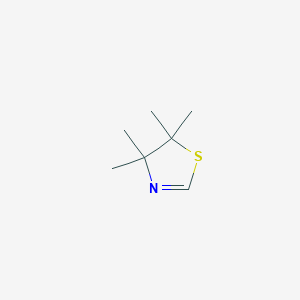
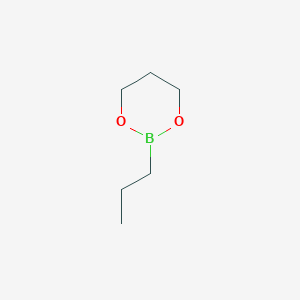
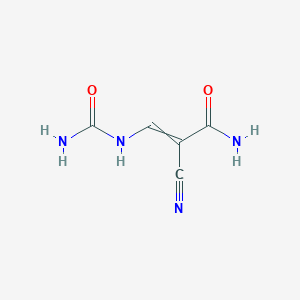
![1-Benzyl-1-[(diethoxyphosphoryl)methyl]piperidin-1-ium bromide](/img/structure/B14403326.png)
![2-{[4-(2-Oxopropyl)phenyl]sulfanyl}ethyl 4-methylbenzene-1-sulfonate](/img/structure/B14403329.png)
![1-Methyl-4-[(phenylmethanesulfonyl)methyl]benzene](/img/structure/B14403336.png)
